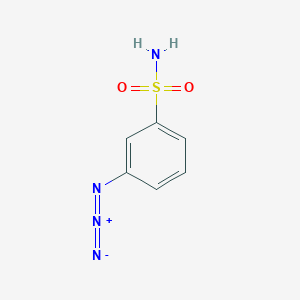

3-Azidobenzene-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-azidobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2S/c7-10-9-5-2-1-3-6(4-5)13(8,11)12/h1-4H,(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLBDYRUEHTODT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70786708 | |

| Record name | 3-Azidobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70786708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43101-06-0 | |

| Record name | 3-Azidobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70786708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-azidobenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of 3 Azidobenzene 1 Sulfonamide Reactivity

Intramolecular Reactivity and Rearrangements of Azidobenzenesulfonamides

The intramolecular reactions of azidobenzenesulfonamides are a focal point of synthetic interest, leading to the formation of complex heterocyclic systems through carefully orchestrated reaction cascades.

Mechanistic Pathways Involving Nitrene Intermediates and Ring Annulation

A key reactive species in the intramolecular transformations of azidobenzenesulfonamides is the nitrene intermediate. nih.govacs.org Formed from the thermal or photochemical decomposition of the aryl azide (B81097), the resulting highly reactive nitrene can undergo several subsequent reactions. nih.govnih.gov One significant pathway involves the insertion of the nitrene into a C-H bond of a suitably positioned alkyl side chain, leading to ring annulation. nih.govacs.org

Mechanistic studies suggest that upon generation, the nitrene can react with an adjacent alkyl halide to form an imine intermediate. nih.gov Subsequent cyclization of this imine can lead to the formation of dihydroquinazoline (B8668462) species, which upon loss of hydrogen, yield quinazolinones. nih.gov This pathway also accounts for the formation of 2-aminobenzamide (B116534) as a byproduct, resulting from the nitrene abstracting hydrogen from the reaction medium. nih.gov The generation of nitrenes from aryl azides can occur at temperatures below 100 °C, including in solvents like DMSO. nih.gov

Cyclization Pathways to Heterocyclic Systems (e.g., pyrrolobenzothiadiazepines, benzotriazinones, benzothiadiazines)

The intramolecular reactivity of azidobenzenesulfonamides provides synthetic routes to a variety of heterocyclic systems, including pyrrolobenzothiadiazepines, benzotriazinones, and benzothiadiazines. nih.govacs.orgnih.gov

Pyrrolobenzothiadiazepines: N-alkylation of 2-azidobenzenesulfonamide (B1252160) with a molecule like 5-bromopent-1-ene yields an N-pentenyl sulfonamide. nih.govacs.orgconsensus.app This intermediate can then undergo intramolecular aminohydroxylation to produce an N-(2-azidoaryl)sulfonyl prolinol, which serves as a precursor for the synthesis of pyrrolobenzothiadiazepines. nih.govacs.orgconsensus.app

Benzotriazinones: In some cases, attempted N-alkylation of the related 2-azidobenzamide can lead to a mixture of a benzotriazinone and a quinazolinone. nih.govacs.org Mechanistic studies indicate the involvement of nitrene intermediates in the formation of the quinazolinone, while a separate pathway involving the solvent (such as DMSO) may lead to the benzotriazinone. nih.gov The formation of 3-substituted 1,2,3-benzotriazin-4-ones is a common outcome, and these compounds are of interest in medicinal chemistry. acs.org

Benzothiadiazines: The synthesis of 3-amino-1,2,4-benzothiadiazine 1,1-dioxides can be achieved through a tandem aza-Wittig/heterocumulene annulation reaction of o-azidobenzenesulfonamides. nih.gov This involves the reaction of the azidobenzenesulfonamide with triphenylphosphine (B44618) to form an iminophosphorane, which then reacts with an isocyanate to yield the desired benzothiadiazine derivative. nih.gov Another route involves the intramolecular aza-Wittig cyclization of amide derivatives formed from o-azidobenzenesulfonamides and ethyl carbonochloridate. beilstein-journals.orgsmolecule.com

1,3-Dipolar Cycloaddition Reactions of the Azide Moiety

The azide group of 3-azidobenzene-1-sulfonamide is a classic 1,3-dipole and readily participates in cycloaddition reactions with various dipolarophiles, most notably alkynes and olefins, to form five-membered heterocyclic rings.

Regioselectivity and Stereochemical Control in Triazole Formation with Alkynes and Olefins

The 1,3-dipolar cycloaddition of azides with alkynes, often referred to as the Huisgen cycloaddition, is a powerful method for the synthesis of 1,2,3-triazoles. beilstein-journals.orgorganic-chemistry.org The uncatalyzed reaction, however, often requires high temperatures and can lead to a mixture of 1,4- and 1,5-disubstituted regioisomers when unsymmetrical alkynes are used. beilstein-journals.orgnih.gov

The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry," has revolutionized triazole synthesis. beilstein-journals.orgorganic-chemistry.org This reaction is highly regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer under mild conditions. beilstein-journals.orgnih.govrsc.org The reaction is compatible with a wide range of functional groups, including sulfonamides. beilstein-journals.orgacs.org

In contrast, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides access to the complementary 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.govnih.gov This method can also be utilized with internal alkynes to produce fully substituted triazoles. organic-chemistry.orgnih.gov

The stereochemistry of the starting materials is generally retained in the triazole product. nih.gov For instance, the use of chiral azides or alkynes can lead to the formation of chiral triazoles with high enantioselectivity, particularly when chiral ligands are employed in catalytic systems. acs.org

Kinetic and Thermodynamic Aspects Governing Cycloaddition Pathways

The copper(I)-catalyzed cycloaddition is significantly faster than the uncatalyzed thermal reaction, with rate accelerations of up to 10⁷-fold. beilstein-journals.orgnih.gov This dramatic rate enhancement is attributed to a lowering of the activation energy barrier through a stepwise mechanism involving copper-acetylide intermediates. acs.org

Kinetic studies have revealed that the CuAAC reaction can exhibit complex behavior, with the reaction order with respect to the catalyst and reagents changing as the reaction progresses, suggesting the involvement of multinuclear copper species. nih.gov The reaction is generally considered to be under kinetic control, leading to the exclusive formation of the 1,4-regioisomer. acs.org

The uncatalyzed thermal cycloaddition, on the other hand, is governed by both kinetic and thermodynamic factors and often results in a mixture of regioisomers, reflecting the similar energy levels of the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile, and vice versa. nih.gov

Catalytic and Solvent Effects on Reaction Outcomes

The choice of catalyst and solvent plays a crucial role in the outcome of the azide-alkyne cycloaddition.

Catalysts:

Copper(I): As mentioned, Cu(I) catalysts are paramount for the regioselective synthesis of 1,4-disubstituted triazoles. beilstein-journals.orgnih.gov Various copper sources can be used, including copper(II) salts that are reduced in situ with agents like sodium ascorbate. beilstein-journals.org The use of ligands, such as 2-aminophenol, can further enhance the catalytic activity. researchgate.net

Ruthenium: Ruthenium complexes, such as [Cp*RuCl], catalyze the formation of 1,5-disubstituted triazoles. organic-chemistry.orgnih.govnih.gov

Other Metals: While other transition metals have been investigated, none have shown the same level of catalytic efficiency as copper(I) for the formation of 1,4-triazoles. nih.gov

Solvents: The CuAAC reaction is remarkably versatile in terms of solvent choice and can be performed in a variety of organic solvents, water, or mixtures thereof. beilstein-journals.org The use of aqueous solvent systems is particularly advantageous for bioconjugation applications. beilstein-journals.org For certain substrates, the choice of solvent can influence the reaction rate and yield. For example, the use of acetonitrile (B52724) has been shown to be effective in the cycloaddition of sulfonyl azides. researchgate.net In some cases, reactions can even be carried out under neat (solvent-free) conditions. beilstein-journals.org

Reactivity Profiling of the Sulfonamide Group in Azidobenzenesulfonamides

The reactivity of the sulfonamide functional group in azidobenzenesulfonamides is a critical aspect of its chemistry, governing its utility in synthesis and chemical biology. The interplay between the electron-withdrawing sulfonyl group and the azido (B1232118) moiety influences the nucleophilicity and acidity of the sulfonamide nitrogen, dictating its behavior in various chemical transformations.

N-Alkylation and Acylation Mechanisms

The nitrogen atom of the primary sulfonamide group in this compound can undergo nucleophilic attack on electrophilic carbon centers, leading to N-alkylation and N-acylation products. These reactions are fundamental for modifying the structure and properties of the parent compound.

N-Alkylation Mechanisms

The N-alkylation of sulfonamides, including azido-substituted variants, typically proceeds via a nucleophilic substitution pathway. The mechanism involves the deprotonation of the sulfonamide nitrogen by a suitable base to form a sulfonamidate anion. This anion is a potent nucleophile that subsequently attacks an alkyl halide or another suitable alkylating agent, displacing a leaving group to form the N-alkylated product. nih.govresearchgate.net

The general mechanism can be summarized as:

Deprotonation: The acidic proton on the sulfonamide nitrogen is removed by a base (e.g., sodium carbonate, sodium hydride) to generate a resonance-stabilized sulfonamidate anion.

Nucleophilic Attack: The resulting anion attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide like 5-bromopent-1-ene) in an SN2 reaction. acs.org

Studies on the ortho-isomer, 2-azidobenzenesulfonamide, demonstrate this reactivity. For instance, N-alkylation with 5-bromopent-1-ene yields the corresponding N-pentenyl sulfonamide, which can then undergo further intramolecular reactions. nih.govacs.org The choice of solvent, base, and temperature is crucial for optimizing the yield and preventing side reactions. acs.org

Interactive Data Table: Representative N-Alkylation of Azidobenzenesulfonamides

| Starting Material | Alkylating Agent | Base/Solvent | Product | Yield (%) | Ref |

| 2-Azidobenzenesulfonamide | 5-Bromopent-1-ene | NaH / DMF | 2-Azido-N-(pent-4-en-1-yl)benzenesulfonamide | - | nih.gov |

| 2-Azidobenzamide | Propyl Iodide | Na₂CO₃ / DMSO | N-propyl-1,2,3-benzotriazin-4(3H)-one** | ~35 | acs.org |

| 2-Azidobenzamide | Benzyl Bromide | Na₂CO₃ / DMSO | 3-Benzyl-1,2,3-benzotriazin-4(3H)-one** | 63 | acs.org |

*Note: While not a sulfonamide, the N-alkylation of the related 2-azidobenzamide under similar conditions provides insight into the reactivity of related functional groups, though it leads to different cyclized products. **Product is a result of subsequent cyclization reactions, not a simple N-alkylation.

N-Acylation Mechanisms

N-acylation of sulfonamides introduces an acyl group to the sulfonamide nitrogen, forming N-acylsulfonamides. These compounds are of significant interest due to their biological activities and synthetic versatility. semanticscholar.org The mechanism is analogous to N-alkylation and typically involves the reaction of the sulfonamide (or its conjugate base) with an acylating agent.

Common acylating agents include:

Acid Chlorides and Anhydrides: In the presence of a base like triethylamine (B128534) or pyridine, these highly reactive reagents readily acylate the sulfonamide nitrogen. semanticscholar.orgresearchgate.net

N-Acylbenzotriazoles: These reagents serve as efficient and neutral coupling agents for the N-acylation of sulfonamides. The reaction often proceeds in the presence of a base like sodium hydride (NaH) to generate the sulfonamidate anion, which then attacks the acylbenzotriazole. semanticscholar.org

Carboxylic Acids: Direct coupling with carboxylic acids can be achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). semanticscholar.org

The choice of method depends on the stability and availability of the acylating agent and the functional group tolerance required for the specific substrate. semanticscholar.org

Protonation and Deprotonation Equilibria and their Influence on Reactivity

The acidity of the sulfonamide proton is a key determinant of its reactivity, particularly in base-mediated reactions like N-alkylation and N-acylation. The equilibrium between the protonated (neutral) and deprotonated (anionic) forms of the sulfonamide directly influences the nucleophilicity of the nitrogen atom.

The sulfonamide group (–SO₂NH₂) is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group, which stabilizes the resulting conjugate base (the sulfonamidate anion) through resonance. For azidobenzenesulfonamides, the azido group also exerts an electronic influence. Theoretical calculations for the related 4-azidobenzenesulfonamide (B1226647) predict a pKa value of approximately 10.13 for the acidic sulfonamide proton. hmdb.ca This indicates that a moderately strong base is required to achieve significant deprotonation.

Influence on Reactivity:

Deprotonation Enhances Nucleophilicity: The deprotonation of the sulfonamide is essential for its function as a nucleophile in N-alkylation and N-acylation reactions. The resulting sulfonamidate anion is a much stronger nucleophile than the neutral sulfonamide. Therefore, the position of the deprotonation equilibrium, which is governed by the pKa of the sulfonamide and the strength of the base used, is a critical factor in the success of these reactions. nih.govsemanticscholar.org

The balance of this equilibrium is therefore fundamental. To promote reactions where the sulfonamide acts as a nucleophile, conditions are chosen to favor the deprotonated state (i.e., using a suitable base). Conversely, to protect the sulfonamide group or prevent its reaction, acidic conditions could be employed.

Advanced Derivatization and Functionalization Strategies Utilizing 3 Azidobenzene 1 Sulfonamide

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Key Synthetic Tool

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, renowned for its reliability, high yields, and exceptional regioselectivity. This reaction involves the [3+2] cycloaddition between an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species, to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer. For 3-Azidobenzene-1-sulfonamide, the CuAAC reaction provides a powerful method for covalently linking the benzenesulfonamide (B165840) moiety to a wide array of alkyne-containing molecules.

The efficiency of the CuAAC reaction is critically dependent on maintaining the copper catalyst in its active Cu(I) oxidation state. While Cu(I) salts like copper(I) iodide or bromide can be used directly, a more common and robust approach involves the in situ reduction of a copper(II) salt, such as copper(II) sulfate (B86663), using a reducing agent like sodium ascorbate.

To prevent catalyst disproportionation and oxidation, and to enhance catalytic activity, various ligand systems are employed. These ligands chelate the copper(I) ion, stabilizing it and increasing its solubility. The choice of ligand can significantly impact reaction rates and yields, particularly in demanding applications like bioconjugation. Tris-(hydroxypropyltriazolylmethyl)amine (THPTA) is a notable ligand that accelerates the reaction. Research has also focused on developing heterogeneous and recoverable copper catalysts to simplify product purification and improve the sustainability of the process.

Table 1: Common Catalyst and Ligand Systems for CuAAC Reactions

| Catalyst System | Description | Advantages |

|---|---|---|

| Cu(I) salts (e.g., CuI, CuBr) | Direct use of the active catalyst. | Simple, no reducing agent needed. |

| CuSO₄ / Sodium Ascorbate | In situ generation of Cu(I) from a stable Cu(II) precursor. | Convenient, widely used, robust. |

| Ligand-Assisted Catalysis | Use of chelating ligands (e.g., THPTA, bathophenanthroline) to stabilize Cu(I). | Enhanced reaction rates, prevents catalyst degradation. |

| Heterogeneous Catalysts | Copper nanoparticles or complexes supported on materials like silica (B1680970) or polymers. | Easy catalyst removal and recycling, environmentally friendly. |

The versatility of the CuAAC reaction allows this compound to be coupled with a vast range of terminal alkynes. This includes simple aliphatic alkynes, as well as more complex structures bearing aromatic and heterocyclic rings. The reaction's tolerance for diverse functional groups enables the incorporation of moieties such as pyridines, indoles, quinolines, and substituted phenyl rings. This capability is instrumental in the synthesis of complex conjugates where the sulfonamide core is linked to other bioactive or functional scaffolds, leading to molecules with potentially novel properties. The synthesis of these complex triazoles generally proceeds with high yields, demonstrating the broad applicability of this method.

Exploration of Metal-Free Azide-Alkyne Cycloaddition Methodologies

While CuAAC is a powerful tool, the potential cytotoxicity of the copper catalyst can be a limitation, especially in biological applications. This has driven the development of metal-free cycloaddition strategies that retain the efficiency and orthogonality of the click concept.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is the most prominent metal-free alternative to CuAAC. This reaction utilizes a cycloalkyne, typically a derivative of cyclooctyne (B158145), where ring strain significantly lowers the activation energy for the cycloaddition with an azide. The reaction proceeds rapidly at ambient temperatures without the need for any catalyst, making it highly suitable for applications in sensitive environments, including living systems. When reacting with this compound, SPAAC offers a bioorthogonal method for high-efficiency ligation, forming a stable triazole linkage under mild, catalyst-free conditions.

The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne. Density functional theory (DFT) calculations have shown that the energy required to distort the alkyne into its transition-state geometry is the primary driver of the reaction's speed. This has led to the design of second and third-generation cyclooctynes with enhanced reactivity.

The rational design of the strained alkyne is key to modulating the reactivity and properties of the SPAAC reaction. By modifying the cyclooctyne framework, researchers can fine-tune the reaction kinetics. For instance, the introduction of fluorine atoms or the fusion of aromatic rings to the cyclooctyne scaffold can dramatically increase the reaction rate.

This ability to control reactivity through alkyne design allows for orthogonal functionalization strategies. One can select a specific cyclooctyne derivative to react selectively with this compound in the presence of other functional groups. Furthermore, the cyclooctyne itself can be equipped with additional functional handles, enabling the introduction of multiple, distinct molecular entities in a controlled manner.

Table 2: Representative Cyclooctynes for SPAAC Reactions

| Cyclooctyne Derivative | Acronym | Key Feature | Relative Reactivity |

|---|---|---|---|

| Cyclooctyne | OCT | Parent strained alkyne. | Baseline |

| Dibenzocyclooctynol | DIBO | Fused benzene (B151609) rings increase strain. | High |

| Difluorinated Cyclooctyne | DIFO | Electron-withdrawing fluorine atoms enhance reactivity. | Very High |

| Bicyclononyne | BCN | Fused cyclopropane (B1198618) ring increases strain. | High |

Directed Functionalization of the Sulfonamide Moiety in Triazole Adducts

Post-Cycloaddition Modification of the Sulfonamide Group

Detailed research findings on the modification of the sulfonamide group after its incorporation into a triazole ring via a cycloaddition reaction involving this compound are not available in the searched literature.

Synthesis of Sulfonamide-Tethered Cyclic and Heterocyclic Systems

Specific examples and methodologies for the synthesis of cyclic and heterocyclic systems tethered to the sulfonamide group, originating from this compound-derived triazoles, could not be identified.

Cascade and Multicomponent Reactions Incorporating this compound

Information regarding the use of this compound as a component in cascade or multicomponent reactions is not present in the available literature.

Computational Chemistry and Theoretical Studies of 3 Azidobenzene 1 Sulfonamide and Its Reactivity

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the potential energy surfaces of chemical reactions. These calculations allow for the detailed investigation of reaction pathways, including the identification of transient intermediates and the characterization of high-energy transition states that govern reaction rates and outcomes.

Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of organic reactions, including the characteristic reactions of the azide (B81097) group in 3-Azidobenzene-1-sulfonamide. nih.govmdpi.com DFT calculations are frequently employed to model 1,3-dipolar cycloadditions, such as the reaction of the azide with alkynes to form triazoles, and thermal decomposition processes that lead to the formation of highly reactive nitrenes. mdpi.com

In the context of a 1,3-dipolar cycloaddition, DFT methods like B3LYP are used to locate and characterize the geometry of the transition state (TS). mdpi.com By calculating the energy difference between the reactants and the transition state, the activation energy barrier for the reaction can be determined. mdpi.com For example, studies on the cycloaddition of phenyl azide with various dipolarophiles have been computationally explored to analyze the feasibility of the reaction. mdpi.com These calculations can reveal whether the mechanism is concerted and synchronous (both new bonds form simultaneously) or asynchronous (one bond forms ahead of the other).

Thermal decomposition of aryl azides is another area where TS analysis via DFT is crucial. The calculations can model the extrusion of N₂ gas to form a singlet or triplet nitrene intermediate, determining the activation energy for this process and the relative stability of the resulting species. This information is key to understanding subsequent reactions of the nitrene, such as C-H insertion or ring expansion.

Table 1: Representative Theoretical Data from DFT Calculations on Aryl Azide Reactions

| Reaction Type | Computational Method | Parameter Calculated | Typical Value Range (kcal/mol) |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | B3LYP/6-311+G(2d,p) | Activation Energy (ΔE‡) | 15 - 25 |

| Thermal Decomposition (N₂ loss) | B3LYP/6-31G* | Activation Energy (ΔE‡) | 30 - 45 |

Note: The values presented are typical for aryl azides and serve as an illustrative example for the reactivity of this compound. Specific values would require dedicated calculations for this exact molecule.

The electronic structure of this compound dictates its reactivity. DFT calculations provide a wealth of information about this structure through various reactivity descriptors. researchgate.netnih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and reactivity. researchgate.net In this compound, the HOMO is typically localized on the azide and the phenyl ring, while the LUMO may be distributed across the sulfonyl group and the ring system. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.net For this compound, the nitrogen atoms of the azide and the oxygen atoms of the sulfonamide group would be expected to be regions of negative potential.

Atomic Charges: Methods like Mulliken population analysis assign partial charges to each atom in the molecule, providing a quantitative measure of the electronic distribution and identifying reactive sites. researchgate.net

Table 2: Calculated Electronic Properties for a Generic Aryl Sulfonamide Derivative

| Property | Computational Method | Description | Illustrative Value |

|---|---|---|---|

| HOMO Energy | B3LYP/6-311++G(d,p) | Electron-donating ability | -7.2 eV |

| LUMO Energy | B3LYP/6-311++G(d,p) | Electron-accepting ability | -1.5 eV |

| HOMO-LUMO Gap | B3LYP/6-311++G(d,p) | Chemical reactivity/stability | 5.7 eV |

Note: These values are illustrative and based on similar structures. nih.gov Actual values for this compound would require specific computation.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum mechanics is ideal for studying individual molecules and reaction pathways, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase, such as in solution or interacting with a biological target. nih.gov MD simulations model the movements of atoms and molecules over time based on classical mechanics, allowing for the study of intermolecular interactions. dovepress.com

For this compound, MD simulations can be used to:

Analyze Solvation: Understand how solvent molecules (e.g., water) arrange around the solute and form hydrogen bonds with the sulfonamide group.

Study Binding to Proteins: If the molecule is being investigated as a potential drug, MD simulations can model its interaction with a protein's active site. nih.gov These simulations provide insights into the stability of the protein-ligand complex and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to binding affinity. nih.govresearchgate.net

Investigate Aggregation: MD can be used to study the early stages of self-assembly or aggregation of molecules, which is driven by intermolecular forces. researchgate.net

Analysis of MD trajectories can yield important parameters like Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of a molecule, and Radial Distribution Functions (RDFs) to characterize the structure of the surrounding solvent. dovepress.com

In Silico Prediction of Regio- and Stereoselectivity in Azide Reactions

Computational chemistry is a powerful tool for predicting the selectivity of chemical reactions. For the azide group in this compound, this is particularly relevant for 1,3-dipolar cycloaddition reactions, which can often yield multiple regioisomers.

For instance, the reaction of an azide with an unsymmetrical alkyne can produce either a 1,4-disubstituted or a 1,5-disubstituted triazole. By using DFT to calculate the activation energies for the transition states leading to each product, the preferred reaction pathway can be identified. mdpi.com The regioisomer formed via the lower energy transition state is predicted to be the major product. This approach has been successfully applied to various azide cycloadditions. mdpi.commdpi.com

Reactivity indices derived from DFT, such as Fukui functions, can also be employed to predict regioselectivity. researchgate.net These functions identify the most electrophilic and nucleophilic sites within the reacting molecules, allowing for a prediction of how the dipole and dipolarophile will align during the cycloaddition.

Machine Learning Approaches for Reaction Outcome Prediction in Azide Chemistry

A newer frontier in computational chemistry is the use of machine learning (ML) and artificial intelligence (AI) to predict the outcomes of chemical reactions. eurekalert.org Instead of relying on first-principles quantum mechanical calculations for every new reaction, ML models can be trained on large datasets of known reactions to learn the complex relationships between reactants, reagents, and products. mit.edunih.gov

For azide chemistry, an ML model could be trained on a vast database of published cycloaddition and decomposition reactions. The molecules are typically represented as numerical fingerprints or graphs that encode their structural features. The trained model can then predict the most likely product for a new set of reactants, such as this compound and a novel alkyne, often with high accuracy. researchgate.net These models can also predict reaction yields or suggest optimal reaction conditions. nih.gov

The general workflow involves:

Data Curation: Assembling a large dataset of azide reactions from chemical literature or patents. nih.gov

Featurization: Converting molecular structures into machine-readable formats.

Model Training: Using algorithms like neural networks or random forests to learn patterns from the data. researchgate.net

Prediction: Applying the trained model to new, unseen reactions to predict the outcome. eurekalert.org

This data-driven approach can significantly accelerate the discovery and optimization of new reactions involving azides. eurekalert.org

Advanced Analytical Methodologies for Characterization of 3 Azidobenzene 1 Sulfonamide and Its Synthesized Derivatives

High-Resolution Spectroscopic Techniques

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Azide (B81097) and Sulfonamide Vibrations

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation. In the analysis of 3-Azidobenzene-1-sulfonamide and its derivatives, FT-IR is particularly adept at confirming the presence of the azide (-N₃) and sulfonamide (-SO₂NH₂) moieties, which exhibit characteristic vibrational frequencies.

The azide group typically displays a strong, sharp absorption band in the region of 2100-2200 cm⁻¹. This stretching vibration is highly characteristic and provides a clear indication of the successful incorporation of the azide functionality into the benzene (B151609) ring.

The sulfonamide group gives rise to several distinct absorption bands. The most prominent are the asymmetric and symmetric stretching vibrations of the S=O bonds, which are typically observed in the ranges of 1310-1320 cm⁻¹ and 1143-1155 cm⁻¹, respectively. rsc.org Additionally, the N-H stretching vibration of the sulfonamide's amino group can be seen in the region of 3231-3263 cm⁻¹. rsc.org The S-N stretching vibration is also identifiable, appearing in the 895-914 cm⁻¹ range. rsc.org

The table below summarizes the characteristic FT-IR absorption bands for the key functional groups in sulfonamide derivatives.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Azide (-N₃) | Asymmetric Stretch | 2100 - 2200 |

| Sulfonamide (S=O) | Asymmetric Stretch | 1310 - 1320 |

| Sulfonamide (S=O) | Symmetric Stretch | 1143 - 1155 |

| Sulfonamide (N-H) | Stretch | 3231 - 3263 |

| Sulfonamide (S-N) | Stretch | 895 - 914 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. In this compound, the aromatic protons on the benzene ring will appear as a set of multiplets in the region of 6.51-7.70 ppm. rsc.org The chemical shifts and coupling patterns of these protons can be used to confirm the substitution pattern on the aromatic ring. The proton of the sulfonamide –SO₂NH– group typically appears as a singlet between 8.78 and 10.15 ppm. rsc.org

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms present. The carbon atoms of the benzene ring in sulfonamide derivatives show signals in the aromatic region of the spectrum. researchgate.net The position of these signals can be influenced by the nature and position of substituents on the ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the accurate determination of the molecular weight and elemental composition of a compound. nih.govuniroma1.it Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to within 5 ppm). uniroma1.it This accuracy allows for the unambiguous determination of the molecular formula of the parent compound and its fragments.

For this compound (C₆H₆N₄O₂S), the expected monoisotopic mass is 198.0215 g/mol . HRMS analysis would be expected to yield a measured mass very close to this theoretical value, thereby confirming the elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The fragmentation of aryl azides often involves the loss of a nitrogen molecule (N₂). researchgate.net

Chromatographic Separation and Purification Techniques

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its synthesized derivatives. These methods rely on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Isolation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of non-volatile and thermally labile compounds. In the context of this compound, HPLC is employed to:

Assess Purity: By separating the target compound from any starting materials, byproducts, or impurities, HPLC can provide a quantitative measure of the purity of a synthesized sample. The area under the peak corresponding to the desired compound in the chromatogram is proportional to its concentration.

Isolate Derivatives: Preparative HPLC can be used to isolate individual derivatives from a reaction mixture. By scaling up the injection volume and collecting the fractions corresponding to the desired peaks, pure compounds can be obtained for further characterization and testing.

The choice of stationary phase (e.g., C18, silica) and mobile phase (e.g., a mixture of water and an organic solvent like acetonitrile (B52724) or methanol) is optimized to achieve the best separation of the components in the mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself is not sufficiently volatile for direct analysis by Gas Chromatography (GC), this technique, coupled with Mass Spectrometry (GC-MS), can be invaluable for the analysis of more volatile derivatives or potential impurities.

For GC-MS analysis, the compound of interest must be thermally stable and have a sufficiently high vapor pressure to be transported through the GC column. If necessary, derivatization reactions can be performed to convert non-volatile compounds into more volatile analogs. The separated components are then introduced into the mass spectrometer, which provides both molecular weight and structural information, aiding in their identification.

X-ray Crystallography for Definitive Solid-State Molecular Structure Elucidation

For this compound, a single-crystal X-ray diffraction study would reveal the exact spatial orientation of the azido (B1232118) (-N₃) and sulfonamide (-SO₂NH₂) functional groups relative to the benzene ring. Based on crystallographic studies of analogous benzenesulfonamide (B165840) derivatives, it is anticipated that the sulfonamide group would exhibit a tetrahedral geometry around the sulfur atom. The nitrogen atom of the sulfonamide group is typically involved in intermolecular hydrogen bonding, which plays a significant role in the crystal packing.

The crystal structure of a related compound, N-(2-Iodophenyl)benzenesulfonamide, demonstrates how intermolecular forces, such as N—H⋯O hydrogen bonds, dictate the formation of chains or dimers within the crystal lattice nih.gov. Similarly, for this compound, hydrogen bonding involving the sulfonamide protons and oxygen atoms, as well as potential π–π stacking interactions between the aromatic rings, would be expected to be the primary forces governing the supramolecular architecture.

While a specific crystal structure for this compound is not publicly available, the following table provides an illustrative example of the type of crystallographic data that would be obtained from such an analysis, based on known benzenesulfonamide derivatives.

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.890 |

| b (Å) | 11.012 |

| c (Å) | 14.821 |

| α (°) | 90 |

| β (°) | 99.32 |

| γ (°) | 90 |

| Volume (ų) | 948.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.452 |

| R-factor (%) | 4.5 |

This table presents hypothetical data for illustrative purposes, as the specific crystal structure of this compound is not publicly available.

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods, particularly UV-Visible spectroscopy, are widely employed for the quantitative analysis of aromatic compounds due to their simplicity, speed, and cost-effectiveness. These methods are based on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law.

For the quantitative determination of this compound, its inherent ultraviolet (UV) absorption due to the presence of the aromatic ring and the azido group can be utilized. The electronic transitions within the molecule, such as π→π* and n→π*, give rise to characteristic absorption bands in the UV-Vis spectrum. A typical analytical procedure would involve preparing a series of standard solutions of known concentrations and measuring their absorbance at the wavelength of maximum absorption (λₘₐₓ). A calibration curve of absorbance versus concentration is then constructed, which can be used to determine the concentration of the compound in an unknown sample.

The UV absorption spectrum of benzenesulfonamide and its derivatives typically shows characteristic peaks that can be used for quantification. The position and intensity of these peaks can be influenced by the solvent and the pH of the solution. For instance, the analysis of sulfanilamide, a related compound, has shown marked changes in its UV absorption pattern with varying pH.

A common approach for the analysis of sulfonamides involves a diazotization reaction followed by coupling with a chromogenic reagent to form a colored azo dye, which can then be quantified in the visible region of the spectrum. This method often enhances sensitivity and selectivity.

The following table illustrates the type of analytical parameters that would be determined during the validation of a spectrophotometric method for the quantitative analysis of this compound.

| Parameter | Illustrative Value |

|---|---|

| Wavelength of Maximum Absorption (λₘₐₓ) | 265 nm |

| Linearity Range (µg/mL) | 2 - 20 |

| Molar Absorptivity (L mol⁻¹ cm⁻¹) | 15,000 |

| Correlation Coefficient (r²) | 0.9995 |

| Limit of Detection (LOD) (µg/mL) | 0.15 |

| Limit of Quantification (LOQ) (µg/mL) | 0.50 |

| Recovery (%) | 98.5 - 101.2 |

| Precision (RSD, %) | < 2.0 |

This table presents hypothetical data for illustrative purposes, as a specific validated spectrophotometric method for this compound is not detailed in the available literature.

Future Research Directions and Emerging Applications in 3 Azidobenzene 1 Sulfonamide Chemistry

Development of Chemo- and Regioselective Catalysts for Azide (B81097) Transformations

A primary avenue for future research lies in the development of sophisticated catalytic systems that can selectively transform the azide group of 3-azidobenzene-1-sulfonamide. While the azide is renowned for its utility in "click chemistry," its reactivity extends to a much broader range of transformations, including hydrogenations, C-H aminations, and cycloadditions. The challenge is to perform these reactions with high chemo- and regioselectivity, leaving the sulfonamide group intact or targeting a specific position on the aromatic ring.

Future work will likely focus on:

Transition-Metal Catalysis: Designing novel catalysts based on metals like rhodium, iridium, or gold to control the reactivity of the nitrene intermediate formed from the azide. This could enable selective intramolecular C-H amination to form new heterocyclic scaffolds.

Photocatalysis: Utilizing visible-light photocatalysts to generate reactive intermediates under mild conditions, offering a green alternative to traditional thermal methods for azide activation.

Enzymatic Catalysis: Exploring or engineering enzymes that can recognize the azidobenzenesulfonamide core and perform selective transformations, providing unparalleled selectivity.

The development of such catalysts is crucial for unlocking the full synthetic potential of this scaffold, enabling the efficient construction of complex molecules from a simple, versatile starting material.

Integration of Sustainable and Green Chemistry Principles in Synthetic Routes

Modern chemical synthesis places a strong emphasis on sustainability. Future research into this compound will increasingly incorporate green chemistry principles into its synthesis and derivatization. Traditional methods for preparing sulfonamides and azides often rely on harsh reagents and organic solvents. researchgate.net

Key areas for green innovation include:

Solvent-Free Synthesis: The use of mechanochemistry, where mechanical force instead of solvents drives chemical reactions, presents a promising route for the synthesis of sulfonamides in a cost-effective and environmentally friendly manner. rsc.org

Aqueous Synthesis: Developing synthetic protocols that use water as the primary solvent is a key goal. Facile methods for synthesizing sulfonamides in aqueous media under dynamic pH control, which omit organic bases and simplify product isolation to simple filtration, are being explored. rsc.org

Catalytic and Atom-Economic Reactions: Shifting from stoichiometric reagents to catalytic alternatives minimizes waste. For instance, improved methods for creating sulfonyl azides in ionic liquids offer a practical alternative to using sulfonyl halides. semanticscholar.org

By focusing on these principles, the synthesis of this compound and its derivatives can become more efficient, safer, and environmentally benign, aligning with the broader goals of sustainable chemical manufacturing. researchgate.netijpdd.org

Expanding the Scope of Bioorthogonal Chemistry Beyond Traditional Click Reactions

The azide group makes this compound a prime candidate for applications in bioorthogonal chemistry—reactions that can occur in living systems without interfering with native biochemical processes. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most common "click" reaction, there is a growing need to expand the bioorthogonal toolkit.

Future research will likely explore:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction is more suitable for live-cell imaging and proteomics. Adapting the this compound scaffold for efficient SPAAC is a key objective.

Azide-Bicyclononyne Reactions: Exploring reactions with other strained alkynes to fine-tune reaction kinetics for specific biological applications.

Bifunctional Reagents: Designing derivatives of azidobenzenesulfonamides that act as bifunctional linkers for cross-linking biomolecules, similar to how N-(3-azidopropyl)vinylsulfonamide has been used to cross-link DNA and proteins. nih.gov

By moving beyond traditional click reactions, researchers can develop more sophisticated tools for chemical biology, enabling the study of complex biological processes in their native environment with greater precision.

Table 1: Comparison of Bioorthogonal Reactions for Azide Scaffolds

| Reaction Type | Catalyst | Key Advantage | Potential Application for Azidobenzenesulfonamide |

|---|---|---|---|

| CuAAC | Copper(I) | Fast reaction kinetics, high yield | Labeling of proteins, nucleic acids, and other biomolecules in vitro. nih.gov |

| SPAAC | None (Strain-promoted) | Biocompatible (copper-free) | In vivo imaging and tracking of biomolecules in living cells. |

| Staudinger Ligation | Phosphine Reagent | Highly specific, traceless ligation potential | Covalent modification of proteins and cell surfaces. |

Exploration of New Material Science Applications based on Azidobenzenesulfonamide Scaffolds

The rigid aromatic core combined with two reactive functional groups makes this compound an attractive building block for novel materials. The azide can be used for polymerization or surface functionalization, while the sulfonamide can impart specific chemical properties or serve as a coordination site for metal ions.

Emerging applications in material science include:

Polymer Synthesis: Using the azide group in click polymerization reactions to create novel triazole-containing polymers. These materials could have applications in coatings, adhesives, or advanced composites.

Surface Modification: Covalently attaching the scaffold to surfaces (e.g., nanoparticles, sensor chips) via the azide to create functionalized materials for biomedical sensing or chromatography.

Antimicrobial Materials: Incorporating the sulfonamide scaffold, known for its antibacterial properties, into materials like hydrogels or wound dressings to prevent microbial infections and biofilm formation. nih.gov The porous nature of scaffold materials allows for the passage of biological fluids and can enhance cellular activities. nih.gov

Reactive Dyes: Synthesizing novel reactive dyes based on the sulfonamide moiety for various industrial applications. researchgate.net

These avenues could lead to the development of "smart" materials whose properties can be tuned by leveraging the unique chemical characteristics of the azidobenzenesulfonamide structure. nih.gov

Synergistic Combination of Experimental and Advanced Computational Methodologies

The integration of computational chemistry with experimental synthesis is a powerful strategy for accelerating research. For a molecule like this compound, computational tools can provide deep insights into its properties and reactivity, guiding experimental design and saving significant time and resources.

Future research will benefit from:

Density Functional Theory (DFT) Calculations: Predicting the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. nih.gov DFT can help understand orbital energies (HOMO/LUMO) and their relation to molecular interactions. nih.govmdpi.com

Molecular Docking: In drug discovery applications, docking studies can predict how derivatives of the scaffold might bind to biological targets like enzymes or receptors. nih.govnih.govrsc.org This is crucial for designing new therapeutic agents.

Reaction Mechanism Studies: Using computational models to elucidate the mechanisms of catalytic or bioorthogonal reactions involving the azide group, helping to optimize reaction conditions and catalyst design.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates derived from the scaffold, helping to identify promising leads early in the discovery process. researchgate.net

This synergistic approach allows for a more rational and efficient design of new molecules and materials based on the this compound framework. nih.govnih.gov

Design of Novel Scaffolds with Tunable Azide and Sulfonamide Reactivity

The this compound structure is not static; it is a template that can be systematically modified to tune its chemical and biological properties. The sulfonamide group, in particular, is a versatile scaffold in drug discovery. nih.gov Future work will focus on creating libraries of derivatives to explore new structure-activity relationships.

Strategies for designing novel scaffolds include:

Substitution on the Aromatic Ring: Adding electron-donating or electron-withdrawing groups to the benzene (B151609) ring can alter the reactivity of both the azide and the sulfonamide, as well as influence the scaffold's binding to biological targets.

Modification of the Sulfonamide Group: Synthesizing secondary or tertiary sulfonamides (R-SO₂-NHR' or R-SO₂-NR'R'') can dramatically change the molecule's polarity, acidity, and biological activity. rsc.org

Isomeric Variation: Exploring the synthesis and properties of isomers, such as 2-azidobenzene-1-sulfonamide or 4-azidobenzene-1-sulfonamide, to understand how the relative positions of the functional groups affect their reactivity and utility.

By systematically modifying this core structure, researchers can create a diverse range of molecules tailored for specific applications, from highly selective bioorthogonal probes to potent new therapeutic agents. rsc.orgnih.gov

Q & A

Q. How can this compound be integrated into polymeric drug delivery systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.